molecular formula C19H24N2O2 B1141026 Palonosetron N-Oxide CAS No. 813425-83-1

Palonosetron N-Oxide

Katalognummer: B1141026
CAS-Nummer: 813425-83-1
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: IQQIWUDYGYXXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palonosetron N-Oxide is a metabolite of palonosetron, a second-generation serotonin 3 receptor antagonist. Palonosetron is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The N-oxide form of palonosetron is one of its main metabolites, which is formed through the oxidation process in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palonosetron N-Oxide is synthesized through the oxidation of palonosetron. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Palonosetron N-Oxide primarily undergoes reduction and substitution reactions. The reduction of this compound can revert it back to palonosetron, while substitution reactions can introduce various functional groups into the molecule, potentially altering its pharmacological properties .

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from the reduction of this compound are palonosetron and its derivatives. Substitution reactions can yield a variety of substituted palonosetron derivatives, each with potentially unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action:
Palonosetron N-oxide acts as a selective antagonist of the 5-HT3 receptor, inhibiting serotonin's action at these sites. This inhibition reduces the visceral afferent stimulation of the vomiting center in the brain, thereby preventing nausea and vomiting .

Pharmacokinetics:

  • Absorption: Low oral bioavailability.
  • Half-life: Approximately 40 hours, contributing to its effectiveness in delayed chemotherapy-induced nausea and vomiting (CINV) .
  • Metabolism: Primarily hepatic metabolism via CYP2D6, CYP3A4, and CYP1A2 pathways .

Clinical Applications

This compound has shown significant potential in various clinical settings:

  • Chemotherapy-Induced Nausea and Vomiting (CINV):
    • This compound has demonstrated superior efficacy in preventing both acute and delayed CINV compared to traditional 5-HT3 receptor antagonists. Studies indicate that a single intravenous dose can provide extended protection, simplifying treatment regimens for patients undergoing chemotherapy .
    • Clinical trials have reported that palonosetron results in higher complete response rates (no vomiting) compared to ondansetron during both acute (first 24 hours) and delayed phases .
  • Postoperative Nausea and Vomiting:
    • The compound is also utilized for managing postoperative nausea and vomiting, showcasing similar efficacy as seen in CINV cases .

Case Studies

Several studies highlight the effectiveness of this compound:

  • Study on Efficacy in High Emetogenic Chemotherapy:
    A study comparing palonosetron with ondansetron found that patients receiving palonosetron had a higher rate of complete response (CR) during the acute phase (59.2% vs. 57%) and experienced significantly longer times to first emetic episode (120 hours vs. 42.7 hours) after chemotherapy administration .
  • Safety Profile Assessment:
    In trials assessing safety, palonosetron was well tolerated across various doses, with common adverse events including headache and constipation. Importantly, no dose-dependent increase in adverse events was observed, indicating a favorable safety profile for this compound .

Comparative Data Table

PropertyPalonosetronThis compound
Mechanism5-HT3 receptor antagonistMetabolite of palonosetron
Half-life~40 hoursSimilar
Primary UseCINV preventionEnhances antiemetic effects
Common Side EffectsHeadache, constipationSimilar
Clinical EfficacyHigh CR rates in CINVSupports prolonged efficacy

Wirkmechanismus

Palonosetron N-Oxide exerts its effects by binding to serotonin 3 receptors, similar to palonosetron. This binding inhibits the action of serotonin, a neurotransmitter involved in the induction of nausea and vomiting. The inhibition occurs both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Palonosetron N-Oxide is unique due to its longer half-life and higher binding affinity for serotonin 3 receptors compared to first-generation antagonists like ondansetron and granisetron. This results in prolonged antiemetic effects, making it more effective in controlling delayed chemotherapy-induced nausea and vomiting .

Biologische Aktivität

Palonosetron N-Oxide is a significant metabolite of Palonosetron, a 5-HT3 receptor antagonist widely used in clinical settings for the prevention of chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this compound is crucial for assessing its pharmacokinetic properties and potential therapeutic implications.

Overview of Palonosetron

Palonosetron, marketed under the brand name Aloxi, is a selective 5-HT3 receptor antagonist that exhibits a high binding affinity for serotonin receptors. It is primarily used to manage acute and delayed CINV, providing superior efficacy compared to first-generation 5-HT3 antagonists like ondansetron. The pharmacokinetics of Palonosetron reveal a long half-life, ranging from 40 to 50 hours, which allows for effective management of nausea with a single dose prior to chemotherapy .

Pharmacokinetics of this compound

Palonosetron is metabolized in the liver, with approximately 50% converted into two primary metabolites: N-oxide (M9) and a hydroxy derivative. The N-oxide metabolite has been shown to possess significantly reduced antagonistic activity at the 5-HT3 receptor, with less than 1% of the original compound's efficacy .

Pharmacokinetic Parameter Palonosetron This compound
Bioavailability97% (oral)Low
Half-life40-50 hoursSignificantly shorter
Protein binding62%Not specified
MetabolismCYP2D6, CYP3A4Minimal
ExcretionKidney (80%)Near limit of quantification

Biological Activity and Mechanism

The primary biological activity of Palonosetron is mediated through its action as a 5-HT3 receptor antagonist. This mechanism involves blocking serotonin's effects on vagal afferents in the gastrointestinal tract and central nervous system, thereby inhibiting the vomiting reflex triggered by chemotherapeutic agents .

Clinical Efficacy

Clinical studies have demonstrated that Palonosetron provides enhanced protection against both acute and delayed CINV compared to other agents. For instance, in a phase III trial, patients receiving Palonosetron exhibited a complete response rate (no vomiting or need for rescue medication) of approximately 59.2% compared to 57% for ondansetron during the acute phase . Additionally, secondary endpoints indicated that patients experienced fewer emetic episodes and longer intervals before the first emetic episode when treated with Palonosetron.

Case Studies

Case Study 1: Efficacy in High Emetogenic Chemotherapy

In a study involving patients undergoing highly emetogenic chemotherapy (HEC), Palonosetron was administered at a dose of 0.25 mg. The results showed that it was at least as effective as ondansetron at higher doses (32 mg), achieving comparable complete response rates during the acute phase .

Case Study 2: Pediatric Population

A study focused on pediatric surgical patients demonstrated that Palonosetron effectively managed postoperative nausea and vomiting. In this trial, it achieved a complete response rate of 78.2%, which was statistically non-inferior to ondansetron's response rate .

Safety Profile

Palonosetron has been well tolerated across various populations. Common adverse effects include headache and constipation, similar to those experienced with other 5-HT3 antagonists. Notably, despite its longer half-life and higher binding affinity, it does not exhibit increased toxicity compared to first-generation agents .

Eigenschaften

CAS-Nummer

813425-83-1

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2

InChI-Schlüssel

IQQIWUDYGYXXEA-UHFFFAOYSA-N

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]

Isomerische SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-]

Kanonische SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]

Synonyme

(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.